molecular formula C10H8INO2 B3141628 Methyl 2-iodo-1h-indole-3-carboxylate CAS No. 482370-82-1

Methyl 2-iodo-1h-indole-3-carboxylate

Cat. No.: B3141628
CAS No.: 482370-82-1
M. Wt: 301.08 g/mol
InChI Key: KFAIYTCEZBDBTK-UHFFFAOYSA-N
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Description

Methyl 2-iodo-1h-indole-3-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes and therapeutic applications .

Scientific Research Applications

Methyl 2-iodo-1h-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

    Biology: Indole derivatives are studied for their roles in cell biology and signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of methyl 2-iodo-1h-indole-3-carboxylate typically involves the iodination of methyl indole-3-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve palladium-catalyzed coupling reactions or microwave-assisted synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 2-iodo-1h-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, oxidizing agents, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 2-iodo-1h-indole-3-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Methyl 2-iodo-1h-indole-3-carboxylate can be compared with other indole derivatives such as:

  • Methyl indole-3-carboxylate
  • 2-Methyl-1h-indole-3-carboxylate
  • 1-Methylindole-3-carboxaldehyde

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

methyl 2-iodo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAIYTCEZBDBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50785198
Record name Methyl 2-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50785198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482370-82-1
Record name Methyl 2-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50785198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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